

A Technical Guide to the Opioid Receptor Selectivity of ZP 120C

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Compound of Interest

Compound Name: ZP 120C

Cat. No.: B12408398

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Abstract

ZP 120C is a potent peptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This document provides a detailed technical overview of the selectivity profile of **ZP 120C** for the classical opioid receptor subtypes: mu (μ , MOP), delta (δ , DOP), and kappa (κ , KOP). A comprehensive analysis of available binding affinity and functional activity data is presented to elucidate the compound's specificity. Detailed experimental methodologies for the key assays are provided, and relevant signaling pathways and experimental workflows are visually represented.

Introduction to ZP 120C

ZP 120C is a synthetic peptide analog of N/OFQ. The activation of the ORL1 receptor by its endogenous ligand N/OFQ is involved in a variety of physiological and pathological processes, including pain modulation, anxiety, and cardiovascular function. The structural and functional similarities between the ORL1 receptor and the classical opioid receptors (mu, delta, and kappa) necessitate a thorough characterization of the selectivity of any novel ORL1 ligand to predict its pharmacological effects and potential side-effect profile. This guide focuses on the quantitative assessment of **ZP 120C**'s interaction with these classical opioid receptors.

Opioid Receptor Selectivity Profile of ZP 120C

The selectivity of **ZP 120C** for the ORL1 receptor over the classical opioid receptors has been determined through radioligand binding assays and functional assays. The following tables summarize the available quantitative data.

Radioligand Binding Affinity Data

Binding affinity is typically expressed as the inhibition constant (K_i), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower K_i value indicates a higher binding affinity.

Receptor Subtype	Radioligand	Test Compound	K_i (nM)	Reference
Mu (μ)	[3 H]-DAMGO	ZP 120C	> 1000	[Rizzi et al., 2002]
Delta (δ)	[3 H]-DPDPE	ZP 120C	> 1000	[Rizzi et al., 2002]
Kappa (κ)	[3 H]-U-69,593	ZP 120C	> 1000	[Rizzi et al., 2002]
ORL1 (NOP)	[3 H]-Nociceptin	ZP 120C	0.8 ± 0.1	[Rizzi et al., 2002]

Table 1: Binding Affinity (K_i) of **ZP 120C** for Opioid Receptor Subtypes.

Functional Activity Data

Functional activity is assessed by measuring the biological response following receptor activation. This is often quantified by the half-maximal effective concentration (EC_{50}) or the maximal effect (E_{max}). In the context of opioid receptors, functional assays such as the mouse vas deferens bioassay are commonly employed.

Receptor System	Agonist	Test Compound	pEC50	Emax (%)	Reference
Mouse Vas Deferens (MOP/DOP/K OP)	-	ZP 120C	Inactive	-	[Rizzi et al., 2002]
Mouse Vas Deferens (NOP)	Nociceptin	ZP 120C	8.0 ± 0.1	80 ± 5	[Rizzi et al., 2002]

Table 2: Functional Activity of **ZP 120C** in the Mouse Vas Deferens Bioassay.

Detailed Experimental Protocols

The following sections describe the methodologies used to generate the data presented above, based on the study by Rizzi et al. (2002).

Radioligand Binding Assays

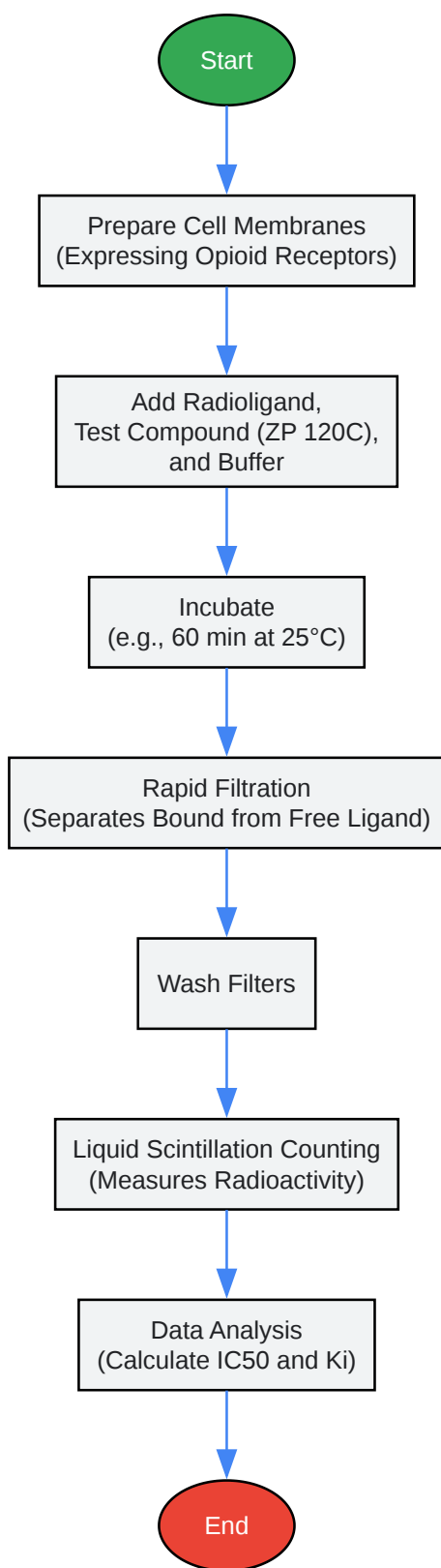
Objective: To determine the binding affinity (K_i) of **ZP 120C** for mu, delta, and kappa opioid receptors.

Materials:

- Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptor.
- Radioligands: [^3H]-DAMGO (for mu), [^3H]-DPDPE (for delta), [^3H]-U-69,593 (for kappa).
- **ZP 120C** (test compound).
- Incubation buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Aliquots of cell membranes (approximately 10-20 µg of protein) were incubated with a fixed concentration of the respective radioligand and increasing concentrations of **ZP 120C**.
- The incubation was carried out in a total volume of 1 ml of incubation buffer.
- Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM naloxone).
- The mixture was incubated at 25°C for 60 minutes.
- The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester.
- The filters were washed three times with ice-cold incubation buffer to remove unbound radioligand.
- The radioactivity retained on the filters was measured by liquid scintillation counting.
- The IC₅₀ values (concentration of **ZP 120C** that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.
- The K_i values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow

Mouse Vas Deferens Functional Assay

Objective: To assess the functional agonist or antagonist activity of **ZP 120C** at opioid receptors.

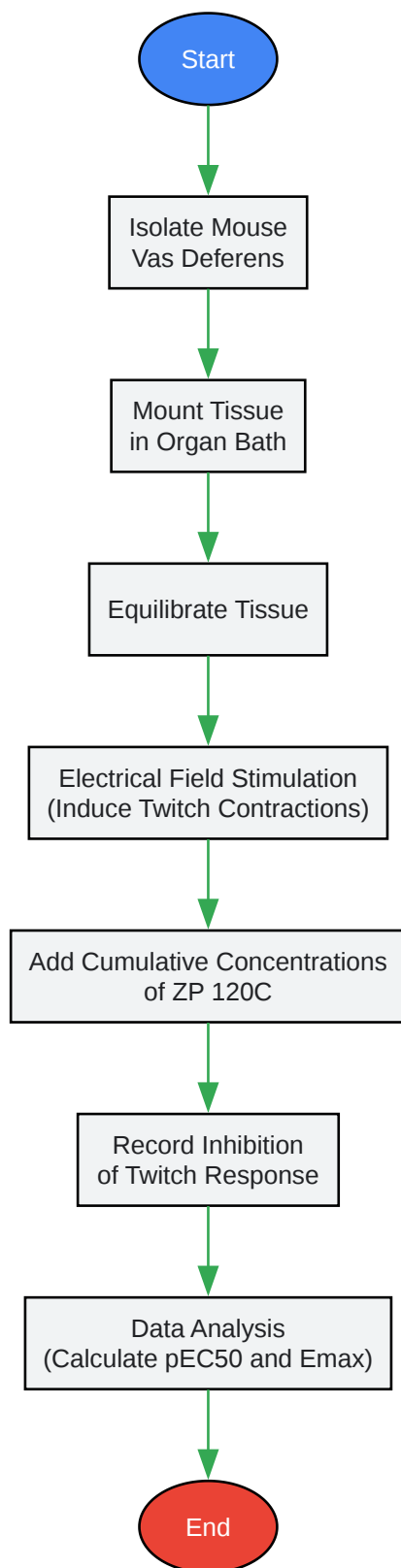
Materials:

- Vasa deferentia isolated from mice.
- Organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Field stimulation electrodes.
- Isotonic transducer and recording equipment.
- **ZP 120C** (test compound).
- Reference agonists (e.g., DAMGO for mu, DPDPE for delta, U-69,593 for kappa, Nociceptin for ORL1).

Procedure:

- The isolated mouse vas deferens was mounted in an organ bath under a resting tension of 0.5 g.
- The tissue was allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.
- The tissue was subjected to electrical field stimulation (e.g., single pulses of 1 ms duration at 0.1 Hz) to induce twitch contractions.
- Once stable twitch responses were obtained, cumulative concentration-response curves were generated for **ZP 120C** by adding increasing concentrations of the compound to the organ bath.
- The inhibitory effect of **ZP 120C** on the twitch response was measured and expressed as a percentage of the maximal inhibition produced by a reference agonist.

- pEC50 (the negative logarithm of the EC50) and Emax values were calculated from the concentration-response curves.

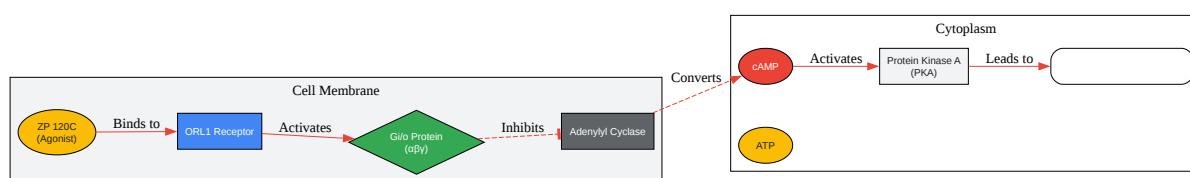


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Mouse Vas Deferens Assay Workflow

Signaling Pathways

Opioid receptors, including the ORL1 receptor, are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

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Simplified ORL1 Receptor Signaling Pathway

Conclusion

The available data from in vitro binding and functional assays demonstrate that **ZP 120C** is a highly selective agonist for the ORL1 receptor with negligible affinity and functional activity at the classical mu, delta, and kappa opioid receptors at concentrations up to 1000 nM. This high degree of selectivity suggests that the pharmacological effects of **ZP 120C** are primarily mediated through the ORL1 receptor, minimizing the potential for off-target effects associated with the activation of classical opioid receptors. This makes **ZP 120C** a valuable tool for studying the physiological and pathological roles of the N/OFQ-ORL1 system.

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